molecular formula C14H22O3 B1346952 Cyclohexanecarboxylic anhydride CAS No. 22651-87-2

Cyclohexanecarboxylic anhydride

Cat. No. B1346952
CAS RN: 22651-87-2
M. Wt: 238.32 g/mol
InChI Key: JOHUAELJNSBTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic anhydride is a chemical compound with the molecular formula C14H22O3 . It is widely used as a monomer precursor in the manufacturing of plastics . It is also known to be an allergenic compound used in chemical industries .


Synthesis Analysis

Cyclohexanecarboxylic anhydride can be synthesized from carboxylic acid with thionyl chloride . The hydroxyl group of the carboxylic acid is converted to an acyl chlorosulfite moiety, which is a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .


Molecular Structure Analysis

The molecular weight of Cyclohexanecarboxylic anhydride is 238.32 g/mol . The InChI representation of the molecule is InChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2 . The Canonical SMILES representation is C1CCC(CC1)C(=O)OC(=O)C2CCCCC2 .


Chemical Reactions Analysis

Cyclohexanecarboxylic anhydride exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be used as a reference standard for the determination of the analyte in human plasma by gas chromatography-mass spectrometry (GC-MS) and in its adducts with nucleophilic amino acids by liquid chromatography-mass spectrometry (LC-MS) .


Physical And Chemical Properties Analysis

Cyclohexanecarboxylic anhydride has a molecular weight of 238.32 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 238.15689456 g/mol . The topological polar surface area is 43.4 Ų .

Scientific Research Applications

Methods of Application : The compound is utilized to introduce carboxylic acid functionality into polymers, which can then undergo PISA to form colloidal dispersions with desired morphologies .

Results : This process results in biodegradable objects and particles with various functionalities, including stimuli sensitivity .

Methods of Application : Cyclohexanecarboxylic anhydride reacts with alcohols to form esters and with amines to produce amides, under catalytic or stoichiometric activation .

Results : The resulting compounds are crucial for the development of pharmaceuticals and agrochemicals .

Methods of Application : The compound is used as a substrate for enzymes that catalyze the conversion to benzoyl-CoA, a key intermediate in metabolic pathways .

Results : The studies have provided insights into the mechanism of enzymatic ring opening and aromatic ring formation .

Methods of Application : It is incorporated into formulations to impart a mild, sour odor and taste, enhancing the sensory profile of products .

Results : The compound contributes to the complexity and appeal of various consumer goods .

Methods of Application : The anhydride functionality is exploited to create reactive intermediates that can be transformed into active pesticide ingredients .

Results : This application has led to the development of new, effective pest control agents .

Methods of Application : Thermal analysis techniques are employed to understand its behavior under different conditions, informing the synthesis of polymers .

Results : The findings aid in characterizing materials and predicting their performance in various applications .

Methods of Application : The anhydride reacts with nucleophilic groups on proteins or other biomolecules, forming stable amide bonds .

Results : This technique is employed for drug delivery systems, where the compound facilitates the attachment of therapeutic agents to targeting molecules .

Methods of Application : Cyclohexanecarboxylic anhydride is incorporated into delivery vehicles that release their cargo in response to changes in pH or temperature .

Results : These systems enhance the efficacy and reduce the side effects of drugs by ensuring targeted and controlled release .

Methods of Application : It is used to modify the surface of nanoparticles, imparting them with functional groups that can interact with biological systems .

Results : Nanoparticles functionalized using Cyclohexanecarboxylic anhydride have shown improved stability, biocompatibility, and targeted delivery capabilities .

Medicinal Chemistry

Methods of Application : It reacts with various reagents to form six-membered heterocyclic compounds, which are then characterized for their properties .

Results : These compounds are studied for their potential use in pharmacological and industrial applications .

Methods of Application : The process is studied to understand the mechanism of ring dehydrogenation in biological systems .

Results : This research provides insights into metabolic pathways and the synthesis of aromatic compounds from non-aromatic precursors .

Methods of Application : It is used to demonstrate the formation of cyclic anhydrides from dicarboxylic acids and other related reactions .

Results : These reactions are essential for the synthesis of a wide range of chemical products, including pharmaceuticals .

Methods of Application : The compound’s derivatives are investigated for their potential in treating skin conditions like eczema .

Results : The findings could lead to new treatments that utilize the compound’s properties to improve skin health .

Safety And Hazards

Cyclohexanecarboxylic anhydride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .

properties

IUPAC Name

cyclohexanecarbonyl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHUAELJNSBTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177194
Record name Cyclohexanecarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarboxylic anhydride

CAS RN

22651-87-2
Record name Cyclohexanecarboxylic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22651-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022651872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXANECARBOXYLIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHZ4DJ2FT2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic anhydride
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxylic anhydride
Reactant of Route 3
Reactant of Route 3
Cyclohexanecarboxylic anhydride
Reactant of Route 4
Reactant of Route 4
Cyclohexanecarboxylic anhydride
Reactant of Route 5
Reactant of Route 5
Cyclohexanecarboxylic anhydride
Reactant of Route 6
Reactant of Route 6
Cyclohexanecarboxylic anhydride

Citations

For This Compound
49
Citations
T Ichimura, R Kishida, K Nakata - ChemistrySelect, 2019 - Wiley Online Library
… Non-enzymatic acylative kinetic resolution of racemic 2,2-dimethyl-substituted nitroaldol (Henry) adducts was achieved using cyclohexanecarboxylic anhydride in the presence of chiral …
A Yamada, K Nakata, I Shiina - Tetrahedron: Asymmetry, 2017 - Elsevier
… An efficient acylative kinetic resolution of racemic aromatic β-hydroxy esters with cyclohexanecarboxylic anhydride was achieved using newly designed (R)-N-methylbenzoguanidine …
Number of citations: 12 www.sciencedirect.com
E Tempesti, L Giuffrè, G Sioli, M Fornaroli… - Journal of the Chemical …, 1974 - pubs.rsc.org
… The same anhydrides reported below may be prepared via cyclohexanecarbonyl chloride or cyclohexanecarboxylic anhydride. The acylating properties of mixed sulphonic-carboxylic …
Number of citations: 12 pubs.rsc.org
E Sawada, K Nakata - Chemistry Letters, 2021 - journal.csj.jp
… kinetic resolution of (±)-6 using cyclohexanecarboxylic anhydride (8c) in the presence of chiral … Hence, the use of cyclohexanecarboxylic anhydride (8c) in Et 2 O was considered to be …
Number of citations: 2 www.journal.csj.jp
E Vedejs, NS Bennett, LM Conn, ST Diver… - The Journal of …, 1993 - ACS Publications
… Tributylphosphine (80 #¿L, 0.32 mmol) was added to a solution of cis-cyclohexanecarboxylic anhydride (2) (0.050 g, 0.32 mmol) and benzyl alcohol (17) (43 mL, 0.48 mmol) in 1.00 mL …
Number of citations: 249 pubs.acs.org
S Yoshimatsu, A Yamada, K Nakata - The Journal of Organic …, 2018 - ACS Publications
… (18) Furthermore, we recently reported the acylative kinetic resolution of racemic aromatic β-hydroxy esters with cyclohexanecarboxylic anhydride in the presence of (R)-NMBG 1 and its …
Number of citations: 22 pubs.acs.org
H Chen, S Sun, X Liao - Organic letters, 2019 - ACS Publications
… For example, when 4-phenylcyclohex-1-enyl trifluoromethanesulfonate reacted with isolated cyclohexanecarboxylic anhydride (Scheme 5, 11b), the yield of coupled product was 75%; …
Number of citations: 19 pubs.acs.org
JB Hendrickson, MS Hussoin - The Journal of Organic Chemistry, 1989 - ACS Publications
General considerations are outlined for a reagent to extract oxygen from organic molecules by an equivalent of dehydration. Reagents,(R3P+) 20, 20, were created for thepurpose and …
Number of citations: 122 pubs.acs.org
H Suzuki, F Sasamori, T Matsuda - Organic Letters, 2022 - ACS Publications
… Notably, acylation of 1a with cyclohexanecarboxylic anhydride provides the α-branched ketone 5ac in 79% yield. This is a successful example of the direct catalytic alkacylation of …
Number of citations: 15 pubs.acs.org
MV Kvach, DA Tsybulsky, VV Shmanai… - Current Protocols in …, 2013 - Wiley Online Library
… The Support Protocol describes synthesis of cyclohexanecarboxylic anhydride, a reagent for … Collect cyclohexanecarboxylic anhydride as fraction boiling at 125 to 135C/1 mm Hg. …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.